Methyl 2-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction.
Formation of the Amide Bond: The amide bond is formed by reacting the piperidine derivative with methyl 2-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{1-[(4-chlorophenyl)methyl]piperidine-3-amido}benzoate: This compound has a similar structure but differs in the position of the chlorophenyl group.
Methyl 2-{1-[(3-bromophenyl)methanesulfonyl]piperidine-4-amido}benzoate: This compound features a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Methyl 2-{1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to its specific substitution pattern and the presence of both a methanesulfonyl group and a piperidine ring
Properties
Molecular Formula |
C21H23ClN2O5S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl 2-[[1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN2O5S/c1-29-21(26)18-7-2-3-8-19(18)23-20(25)16-9-11-24(12-10-16)30(27,28)14-15-5-4-6-17(22)13-15/h2-8,13,16H,9-12,14H2,1H3,(H,23,25) |
InChI Key |
XGXXHODBQFGWEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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